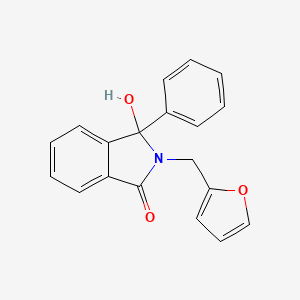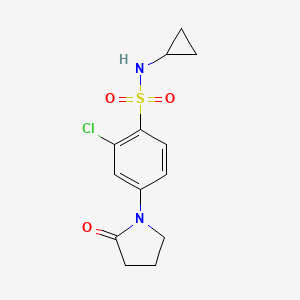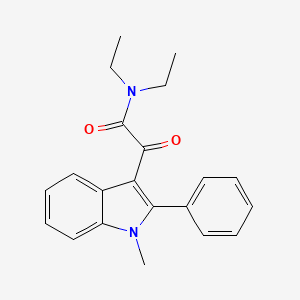![molecular formula C20H28N2O5 B4421303 ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4421303.png)
ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate
Übersicht
Beschreibung
Ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has a unique chemical structure, making it a valuable tool in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate has various scientific research applications, including drug discovery and development. This compound has been shown to have potential as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been used in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Wirkmechanismus
The mechanism of action of ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate is not fully understood. However, it has been suggested that this compound may act as a modulator of the immune system, inhibiting the production of pro-inflammatory cytokines. It may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate in lab experiments is its unique chemical structure, which makes it a valuable tool in drug discovery and development. Additionally, this compound has been shown to have various biological activities, making it a versatile compound for scientific research. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are various future directions for the research and development of ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate. One direction is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is the exploration of its potential as an anti-viral agent. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for drug discovery and development.
Eigenschaften
IUPAC Name |
ethyl 2-[1-[2-(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-5-26-18(24)12-16-19(25)21-10-11-22(16)17(23)13-27-15-8-6-14(7-9-15)20(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVSWFXJHYQJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(2-furyl)-2-[(2-furylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4421263.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421270.png)
![1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4421274.png)
![7-fluoro-4-{[2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]carbonyl}-2-pyrimidin-5-ylquinoline](/img/structure/B4421280.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B4421282.png)
![4'-amino-6'-[(4-fluorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4421284.png)
![6-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B4421306.png)
![N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide](/img/structure/B4421313.png)

![1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4421328.png)